Silicon tetrafluoride

Catalog No.
S595812
CAS No.
7783-61-1
M.F
SiF4
F4Si
M. Wt
104.079 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Silicon tetrafluoride

CAS Number

7783-61-1

Product Name

Silicon tetrafluoride

IUPAC Name

tetrafluorosilane

Molecular Formula

SiF4
F4Si

Molecular Weight

104.079 g/mol

InChI

InChI=1S/F4Si/c1-5(2,3)4

InChI Key

ABTOQLMXBSRXSM-UHFFFAOYSA-N

SMILES

F[Si](F)(F)F

Solubility

SOL IN ABSOLUTE ALCOHOL; SOL IN HYDROGEN FLUORIDE; INSOL IN ETHER
Solubility in water: reaction

Synonyms

SILICON TETRAFLUORIDE;SILICIUM TETRAFLUORIDE;Silicon fluoride;SILICON (IV) FLUORIDE;TETRAFLUOROSILANE;perfluorosilane;SiF4;Silane, tetrafluoro-

Canonical SMILES

F[Si](F)(F)F

Description

The exact mass of the compound Silicon tetrafluoride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in absolute alcohol; sol in hydrogen fluoride; insol in ethersolubility in water: reaction. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Cariostatic Agents - Fluorides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Compressed Gas;Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Corrosives, Reactive - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Microelectronics:

  • Etching: SiF4 acts as a fluorine source in plasma etching. This process removes unwanted material during the fabrication of integrated circuits. Source: Merck KGaA:
  • Low-k Dielectrics: SiF4 is used to deposit low-k dielectric films, which are essential components of microelectronic devices due to their ability to reduce signal delay. Source: Merck KGaA:

Materials Science:

  • Precursor for silicon-based materials: SiF4 can be used as a precursor for the synthesis of various silicon-based materials, including silicon nitride and silicon carbide. These materials have diverse applications in electronics, optics, and other fields. Source: National Center for Biotechnology Information

Physical Description

Silicon tetrafluoride appears as a colorless, nonflammable, corrosive and toxic gas with a pungent odor similar to that of hydrochloric acid. Very toxic by inhalation. Vapor is heavier than air. Under prolonged exposure to heat the containers may rupture violently and rocket.
GasVapor
COLOURLESS GAS WITH PUNGENT ODOUR.

Color/Form

COLORLESS GAS

Boiling Point

-86 °C

Vapor Density

3.57 (gas, air = 1) @ 15 °C
Relative vapor density (air = 1): 3.6

Density

0.00469 g/cu-cm (STP); 1.598 g/cu-cm (liquid at -80 °C); 2.145 g/cu-cm (solid at -195 °C)

Odor

VERY PUNGENT ODOR SIMILAR TO THAT OF HYDROGEN CHLORIDE
Suffocating odo

Melting Point

-90.2 °C (UNDER PRESSURE)

UNII

K60VCI56YO

GHS Hazard Statements

Aggregated GHS information provided by 153 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H280 (57.52%): Contains gas under pressure;
may explode if heated [Warning Gases under pressure];
H300 (25.49%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (25.49%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H330 (82.35%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H331 (17.65%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Compressed Gas;Corrosive;Acute Toxic

Other CAS

7783-61-1
11128-24-8

Wikipedia

Silicon tetrafluoride

Use Classification

Fire Hazards -> Corrosives, Reactive - 2nd degree

Methods of Manufacturing

COMMERCIAL PREPN FROM WASTE GASES OF PHOSPHATE FERTILIZER PRODN.
ACTION OF HYDROGEN FLUORIDE OR CONCENTRATED SULFURIC ACID & A METALLIC FLUORIDE ON SILICA OR SILICATES.
Silicon & boron burn in fluorine forming SiF4 & BF3, respectively

General Manufacturing Information

Computer and electronic product manufacturing
Industrial gas manufacturing
Silane, tetrafluoro-: ACTIVE
Union Carbide (Matheson Department) is one of the oldest producers. New facilities producing under 100 t/a have been announced by Allied Chemical Company (USA).

Analytic Laboratory Methods

A chromatographic method is used for gases. After dissolution in aqueous medium, analytical methods for fluosilicic acid can be applied.

Storage Conditions

Preserve in tightly capped container.

Stability Shelf Life

FUMES STRONGLY IN AIR

Dates

Modify: 2023-07-17
1: Ohrendorf EM, Cederbaum LS, Tarantelli F. Double vacancies in the cores of
silane and tetrafluorosilane. Phys Rev A. 1991 Jul 1;44(1):205-217. PubMed PMID:
9905669.


2: Ravikumar VT, Cole DL. 2-Diphenylmethylsilylethyl (DPSE): a versatile
protecting group for oligodeoxyribonucleotide synthesis. Gene. 1994 Nov
4;149(1):157-61. PubMed PMID: 7958980.


3: Schwarze N, Steinhauer S, Neumann B, Stammler HG, Hoge B.
Pentafluoroethylsilicic Acids. Angew Chem Int Ed Engl. 2016 Dec
12;55(50):15528-15530. doi: 10.1002/anie.201609097. Epub 2016 Nov 9. PubMed PMID:
27862761.

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